N-(2-Methoxyethyl)-N'-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide
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Overview
Description
“N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” is a complex organic compound that features a piperazine ring, a pyridine ring, and an ethanediamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with phenyl-substituted reagents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Ethanediamide Backbone: This step involves the reaction of the intermediate compounds with ethanediamide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and pyridine rings.
Reduction: Reduction reactions could target the amide groups or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as acting as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, it could be used in the synthesis of other complex organic compounds or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)ethyl]ethanediamide
- N-(2-Methoxyethyl)-N’-[2-(pyridin-3-YL)ethyl]ethanediamide
- N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-2-YL)ethyl]ethanediamide
Uniqueness
The uniqueness of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-30-15-10-24-21(28)22(29)25-17-20(18-6-5-9-23-16-18)27-13-11-26(12-14-27)19-7-3-2-4-8-19/h2-9,16,20H,10-15,17H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZNADGMJRBVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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